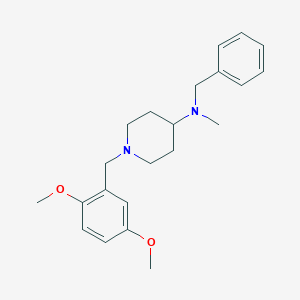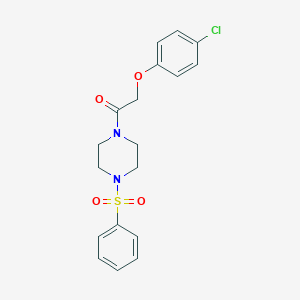![molecular formula C23H31N3S B247671 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine](/img/structure/B247671.png)
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as P-MPPP or 4-methyl-4-phenylpiperidine. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
作用机制
The mechanism of action of 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine is not fully understood. However, it is believed to act as a dopamine agonist, meaning it stimulates the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of P-MPPP are still being studied. However, it has been shown to have a significant impact on the levels of dopamine in the brain. This can lead to various effects, including increased motor function, improved mood, and reduced pain perception.
实验室实验的优点和局限性
One of the advantages of using 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine in lab experiments is its potential to act as a dopamine agonist. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using P-MPPP in lab experiments is its potential to cause neurotoxicity and other adverse effects.
未来方向
There are several future directions for research involving 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine. One potential area of research is the development of new medications for the treatment of Parkinson's disease and other neurological disorders. Another area of research is the investigation of the potential use of P-MPPP as an analgesic and antidepressant. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.
合成方法
The synthesis of 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine involves several steps. The first step involves the reaction of 4-methylthiobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to form the final compound, P-MPPP.
科学研究应用
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine has been extensively studied for its potential applications in various scientific fields. In pharmacology, P-MPPP has been investigated for its potential use as a medication for the treatment of Parkinson's disease. It has also been studied for its potential use as an analgesic and antidepressant.
属性
分子式 |
C23H31N3S |
|---|---|
分子量 |
381.6 g/mol |
IUPAC 名称 |
1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H31N3S/c1-27-23-9-7-20(8-10-23)19-24-13-11-22(12-14-24)26-17-15-25(16-18-26)21-5-3-2-4-6-21/h2-10,22H,11-19H2,1H3 |
InChI 键 |
POEYTQNZCLNHEY-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
规范 SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)

![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)


![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)
